N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBCMXBFZSAOSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide typically involves the following steps:
Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.
Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is being investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-cancer properties by targeting specific cellular pathways. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation and proliferation.
Case Study: Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound was evaluated using the National Cancer Institute's protocols and showed promising results with mean growth inhibition values indicating substantial anti-tumor activity .
Biological Research
Investigating Biological Pathways
The compound serves as a valuable tool in biological research for studying molecular interactions and pathways. Its ability to interact with enzymes and receptors allows researchers to explore mechanisms of action in disease contexts, particularly in cancer and inflammatory disorders.
Mechanistic Studies
Research has focused on elucidating the mechanism of action of this compound. For example, it may function as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting downstream signaling cascades critical for cell survival and proliferation.
Pharmaceutical Research
Pharmacokinetics and Pharmacodynamics
Pharmaceutical studies are underway to evaluate the pharmacokinetic properties of this compound. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for its development as a drug candidate. Initial findings suggest that it adheres to Lipinski's Rule of Five, indicating favorable drug-like properties .
Development of New Drugs
The insights gained from studying this compound could lead to the design of new synthetic agents with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce toxicity while maintaining therapeutic benefits .
Industrial Applications
Synthesis of Complex Molecules
In industrial settings, this compound can be utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups make it a versatile building block for various chemical reactions.
Optimization of Production Methods
The industrial production of this compound involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency in large-scale synthesis.
Summary Table
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent with anti-cancer properties; inhibits cyclin-dependent kinases |
| Biological Research | Tool for investigating molecular pathways; interacts with enzymes/receptors |
| Pharmaceutical Research | Favorable pharmacokinetics; adheres to Lipinski's Rule; potential for new drug development |
| Industrial Applications | Used as an intermediate for synthesizing complex molecules; optimization strategies for production |
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and proliferation.
Comparison with Similar Compounds
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
Physical Properties
- Molecular Formula : C13H10FNO2S
- Molecular Weight : 253.29 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the isothiazolidinone moiety suggests potential activity against a range of enzymes and receptors involved in disease processes.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Anticancer Therapy : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
-
Antimicrobial Properties :
- In vitro studies revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis involving (1) coupling of 3-aminophenylisothiazolidine dioxide with 2-fluorobenzoyl chloride under anhydrous conditions, (2) purification via column chromatography with ethyl acetate/hexane gradients. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–5°C during acylation), and catalyst-free one-pot approaches to minimize side reactions .**
- Data Standardization : Use HPLC or GC-MS to monitor reaction progress and optimize yield (target >75%). Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride) to account for steric hindrance from the fluorobenzamide group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : , , and -NMR to confirm regiochemistry of the fluorobenzamide and isothiazolidin-dioxide moieties .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from fluorine/chlorine .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., CCDC deposition) to resolve conformational flexibility of the isothiazolidin ring and hydrogen-bonding interactions .
- Supplementary Data : Include TGA/DSC for thermal stability profiling (decomposition >250°C) .
Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?
- Screening Strategy :
- In vitro : Test against kinase or protease targets (e.g., IC assays) due to structural similarity to known inhibitors with fluorinated benzamide scaffolds .
- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (MTT assays) at 1–100 µM concentrations .
- Controls : Include structurally related analogs (e.g., non-fluorinated benzamides) to isolate the role of the fluorine substituent .
Advanced Research Questions
Q. How does the electronic effect of the 2-fluoro substituent influence binding affinity in target proteins?
- Computational Approach :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects on the benzamide carbonyl .
- Molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., PDB 4YAY) to compare binding poses with non-fluorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Critical Analysis :
- Assay Variability : Compare buffer conditions (e.g., pH 7.4 vs. 6.5) affecting ionization of the isothiazolidin-dioxide group .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for direct binding kinetics .
Q. How can crystallographic data guide the design of derivatives with improved solubility?
- Structural Insights :
- Analyze X-ray packing diagrams to identify hydrophobic regions (e.g., fluorophenyl group) contributing to poor aqueous solubility .
- Introduce polar groups (e.g., -OH, -NH) at the 4-position of the phenyl ring while avoiding steric clashes with target proteins .
- Formulation Testing : Use co-solvency (PEG 400/ethanol) or nanoemulsion techniques to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
